molecular formula C6H6ClNO2 B601191 Gimeracil Impurity 7 CAS No. 1227600-22-7

Gimeracil Impurity 7

Cat. No.: B601191
CAS No.: 1227600-22-7
M. Wt: 159.57
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Gimeracil Impurity 7 involves several synthetic routes and reaction conditions. One method starts with 2-hydroxy-4-methoxy-3-cyanopyridine as the initial raw material. This compound undergoes chlorination addition and hydrolysis in a two-step reaction to produce a pre-column crude Gimeracil product. The crude product is then subjected to a series of purification steps involving solvents like chloroform and methanol, followed by crystallization to obtain high-purity Gimeracil .

Another method involves dissolving the crude product in aqueous alkali, followed by decolorization using active carbon and a polar solvent. The pH is then adjusted using an inorganic acid, and the product is crystallized, filtered, washed, and dried to obtain the final Gimeracil product .

Chemical Reactions Analysis

Gimeracil Impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .

Scientific Research Applications

Gimeracil Impurity 7 has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Gimeracil Impurity 7 involves the inhibition of the enzyme dihydropyrimidine dehydrogenase. This enzyme is responsible for the degradation of Fluorouracil, a chemotherapeutic agent. By inhibiting this enzyme, this compound helps maintain higher concentrations of Fluorouracil in the body, thereby enhancing its therapeutic effects against cancer cells .

Comparison with Similar Compounds

Gimeracil Impurity 7 can be compared with other similar compounds such as:

    5-chloro-2,4-dihydroxypyridine: Another impurity in the synthesis of Gimeracil, which also inhibits dihydropyrimidine dehydrogenase.

    5-chloro-4-hydroxy-2-pyridone: A structurally similar compound with similar inhibitory effects on dihydropyrimidine dehydrogenase.

What sets this compound apart is its specific structural configuration, which may result in unique interactions and effects in biological systems .

Properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMVTNVDGRIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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